H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-OH
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Overview
Description
Adrenocorticotropic hormone (4-9) is a peptide fragment derived from the larger adrenocorticotropic hormone. This fragment consists of the amino acid sequence methionine-glutamate-histidine-phenylalanine-arginine-tryptophan. Adrenocorticotropic hormone (4-9) has been studied for its potential neuroprotective and neuroregenerative properties, particularly in the context of nervous system damage and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adrenocorticotropic hormone (4-9) can be synthesized using solid-phase peptide synthesis, a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is coupled using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of adrenocorticotropic hormone (4-9) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography are often employed to ensure high purity and yield. The process is optimized to minimize production costs and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Adrenocorticotropic hormone (4-9) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: Dicyclohexylcarbodiimide, hydroxybenzotriazole, and N,N-diisopropylethylamine are commonly used.
Peptide Cleavage: Trifluoroacetic acid is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The major product formed from these reactions is the adrenocorticotropic hormone (4-9) peptide itself. Side products may include truncated or misfolded peptides, which are typically removed during purification .
Scientific Research Applications
Adrenocorticotropic hormone (4-9) has been extensively studied for its potential therapeutic applications:
Neuroprotection: It has shown promise in protecting neurons from damage and promoting nerve regeneration.
Neurodegenerative Diseases: Research has explored its use in conditions such as Alzheimer’s disease and peripheral neuropathy.
Cognitive Enhancement: Studies have investigated its effects on learning and memory in animal models.
Cancer Treatment: Some research has examined its role in mitigating chemotherapy-induced neuropathy.
Mechanism of Action
Adrenocorticotropic hormone (4-9) exerts its effects by interacting with specific receptors on the surface of neurons. It activates signaling pathways that promote cell survival, growth, and differentiation. The peptide is believed to enhance protein and RNA synthesis in neurons, leading to increased production of neurotransmitters and neurotrophic factors .
Comparison with Similar Compounds
Similar Compounds
Adrenocorticotropic hormone (1-39): The full-length hormone with broader endocrine effects.
Adrenocorticotropic hormone (4-10): Another peptide fragment with similar neuroprotective properties
Uniqueness
Adrenocorticotropic hormone (4-9) is unique in its ability to promote nerve regeneration without exerting significant endocrine effects. This makes it a valuable candidate for therapeutic applications targeting the nervous system .
Properties
IUPAC Name |
4-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N12O9S/c1-64-17-15-28(43)36(57)50-31(13-14-35(55)56)38(59)53-33(20-26-22-46-23-49-26)40(61)52-32(18-24-8-3-2-4-9-24)39(60)51-30(12-7-16-47-42(44)45)37(58)54-34(41(62)63)19-25-21-48-29-11-6-5-10-27(25)29/h2-6,8-11,21-23,28,30-34,48H,7,12-20,43H2,1H3,(H,46,49)(H,50,57)(H,51,60)(H,52,61)(H,53,59)(H,54,58)(H,55,56)(H,62,63)(H4,44,45,47) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUQWSRYSHBBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N12O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
905.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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